Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate
Description
Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is a 1,2,4-triazole derivative characterized by a 3-methoxyphenyl substituent at the 5-position of the triazole ring and a thioacetate ester moiety.
The compound’s structure shares key features with other 1,2,4-triazole-3-thioacetate derivatives, which are known for their low to moderate toxicity and versatility in drug design . Its synthesis likely follows methods similar to those described for related triazole-thioacetates, such as nucleophilic substitution reactions between triazole-thiol intermediates and halide-containing esters (e.g., ethyl 2-bromoacetate) .
Properties
Molecular Formula |
C14H18N4O3S |
|---|---|
Molecular Weight |
322.39 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C14H18N4O3S/c1-9(2)21-12(19)8-22-14-17-16-13(18(14)15)10-5-4-6-11(7-10)20-3/h4-7,9H,8,15H2,1-3H3 |
InChI Key |
IHOPJFIWDIFIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions using methoxyphenyl halides.
Thioester Formation: The final step involves the formation of the thioester linkage by reacting the triazole derivative with methylethyl acetate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenated reagents and bases like sodium hydroxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Chemical Overview
- IUPAC Name : propan-2-yl 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
- Molecular Formula : C14H18N4O3S
- Molecular Weight : 322.39 g/mol
- CAS Number : 587014-05-9
Recent studies have demonstrated the following biological activities associated with this compound:
-
Anticancer Activity : Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, derivatives of similar triazole compounds have exhibited IC50 values indicating effective antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7 .
Cell Line IC50 Range (μg/mL) HCT-116 1.9 - 7.52 MCF-7 Not specified - Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis in cancer cells. This is supported by cytometric analyses revealing increased apoptotic cell populations following treatment with triazole derivatives .
- Antimicrobial Properties : Compounds containing triazole rings have been widely studied for their antimicrobial properties, including antifungal and antibacterial activities. This compound may exhibit similar properties due to its structural characteristics .
Agricultural Applications
The triazole moiety is also recognized for its utility in agriculture as a fungicide and herbicide. Compounds with triazole structures have been developed to enhance crop protection by targeting specific pathogens while minimizing harm to beneficial organisms .
Case Studies and Research Findings
Several studies have highlighted the significance of triazole compounds in drug design and agricultural applications:
- Synthesis of Novel Triazole Derivatives : Research has focused on synthesizing various derivatives of triazoles to explore their biological activities further. For example, a study synthesized novel 1,2,4-triazolo derivatives that demonstrated substantial anticancer activity .
- Molecular Modeling Studies : Computational studies have been employed to predict the interaction of triazole compounds with biological targets, aiding in the design of more effective derivatives .
Mechanism of Action
The mechanism of action of Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Key Observations:
- However, sodium or potassium salts (e.g., ) exhibit superior aqueous solubility due to ionic character.
- Pharmacological Targets: AChE inhibition is prominent in chlorophenyl-containing analogs , whereas morpholinomethyl derivatives show hepatoprotection . The 3-methoxyphenyl group may favor interactions with oxidative stress or inflammatory pathways, as seen in related methoxy-substituted triazoles .
Toxicity Profiles
Toxicity varies significantly with substituents and counterions:
The target compound’s methoxy group may reduce acute toxicity compared to halogenated analogs (e.g., 3-chlorophenyl in ), which exhibit higher enzyme inhibition but uncharacterized toxicity.
Pharmacokinetic Behavior
Pharmacokinetic data for select analogs highlight the impact of substituents on absorption and elimination:
The methylethyl ester in the target compound may prolong half-life compared to ionic salts, as esters often undergo slower hydrolysis in vivo.
Biological Activity
Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes existing research findings on its biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C12H16N4O2S
- Molecular Weight : 284.35 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Synthesis
The synthesis of this compound typically involves the reaction of appropriate triazole derivatives with thiol compounds. The general synthetic route can be summarized as follows:
- Formation of Triazole : The initial step involves the condensation of 3-methoxyphenyl derivative with appropriate triazole precursors.
- Thiol Addition : The resulting triazole is then reacted with thiol compounds to introduce the thioether functionality.
- Acetate Formation : Finally, the acetate group is introduced through esterification reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has shown promising results against various cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators.
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 25 | |
| Escherichia coli | 30 | |
| Candida albicans | 20 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for cell survival and proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage has been observed in treated cells.
Case Studies
In a recent study published in Molecules, researchers evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. This compound was among the most potent compounds tested, demonstrating an ability to significantly reduce cell viability in MCF-7 cells compared to controls .
Another investigation focused on the antimicrobial properties highlighted that the compound effectively inhibited MRSA growth at concentrations comparable to standard antibiotics . This dual action against both cancerous cells and pathogenic microorganisms underscores its potential as a versatile therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
